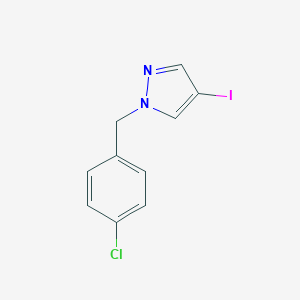
1-(4-chlorobenzyl)-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-4-iodo-1H-pyrazole is a useful research compound. Its molecular formula is C10H8ClIN2 and its molecular weight is 318.54g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1-(4-chlorobenzyl)-4-iodo-1H-pyrazole has been investigated for its pharmacological properties, particularly in the context of drug development. The presence of the iodine atom enhances the compound's reactivity and biological activity, making it a candidate for targeting various diseases.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been synthesized and tested for their ability to inhibit inflammatory pathways. Studies have shown that certain derivatives demonstrate comparable efficacy to established anti-inflammatory drugs such as diclofenac sodium .
Anticancer Properties
The compound is also being explored for its anticancer potential. Studies have suggested that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, a related pyrazole derivative was found to prevent wound healing and colony formation in cancer cell lines, suggesting its role in disrupting cancer cell proliferation .
Antimicrobial Activity
The antimicrobial properties of this compound have been documented in various studies. Compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, pyrazole derivatives have been tested against strains like E. coli and Staphylococcus aureus, demonstrating significant antimicrobial activity .
Agrochemical Applications
In addition to medicinal uses, this compound has potential applications in agrochemistry. Its structural characteristics may allow it to function as a pesticide or herbicide, targeting specific biological pathways in pests while minimizing impact on non-target organisms.
Case Studies and Research Findings
Several studies highlight the applications of pyrazole derivatives, including this compound:
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClIN2/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJYVIPPZUHTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClIN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













